molecular formula C15H20Cl2N2O3 B1662589 Racloprid CAS No. 84225-95-6

Racloprid

Katalognummer: B1662589
CAS-Nummer: 84225-95-6
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: WAOQONBSWFLFPE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Raclopride is a typical antipsychotic that acts as a selective antagonist on D2 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and reinforcement .

Mode of Action

Raclopride’s mode of action is characterized by its selectivity to the cerebral D2 receptors. It binds to these receptors, blocking the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain . The selectivity of Raclopride to the D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400, and 18000 nM for D2, D3, D4, and D1 receptors respectively .

Biochemical Pathways

Raclopride, by acting as an antagonist on D2 dopamine receptors, affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including motor control, reward, and reinforcement . By blocking the action of dopamine at these receptors, Raclopride can alter the functioning of these pathways .

Pharmacokinetics

The pharmacokinetic properties of Raclopride have been investigated in healthy men. Single 4mg doses were administered as intravenous infusion, oral solution, and two extended-release (ER) formulations . Total plasma clearance was about 100 ml/min (6.0 L/h), indicating extensive metabolism . The volume of distribution was 1.5 L/kg; mean absolute bioavailability was 65 to 67% following the oral solution and the ER formulations .

Result of Action

The molecular and cellular effects of Raclopride’s action are primarily due to its antagonistic effect on D2 dopamine receptors. By blocking these receptors, Raclopride can affect a variety of physiological functions, including motor control, reward, and reinforcement . It has been used in trials studying Parkinson’s Disease .

Action Environment

The action of Raclopride can be influenced by various environmental factors. For instance, the binding of Raclopride to D2 receptors can be affected by the presence of endogenous dopamine . Furthermore, the efficacy and stability of Raclopride can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic factors .

Biochemische Analyse

Biochemical Properties

Raclopride plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. Raclopride’s interaction with dopamine D2 receptors is characterized by its high affinity and selectivity, with dissociation constants (Ki) of 1.8 nM for D2 receptors, 3.5 nM for D3 receptors, 2400 nM for D4 receptors, and 18000 nM for D1 receptors . This selective binding inhibits the normal physiological actions of dopamine, making raclopride a valuable tool for studying dopaminergic signaling pathways.

Cellular Effects

Raclopride exerts significant effects on various cell types and cellular processes. By antagonizing dopamine D2 receptors, raclopride influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, raclopride’s inhibition of D2 receptors leads to altered neurotransmitter release, affecting synaptic transmission and plasticity. This can result in changes in motor control, cognition, and emotional regulation. Additionally, raclopride’s impact on dopamine signaling can influence the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function .

Molecular Mechanism

The molecular mechanism of raclopride involves its binding to dopamine D2 receptors, which are predominantly located in the striatum, limbic system, and cortex. Upon binding, raclopride prevents dopamine from activating these receptors, thereby inhibiting downstream signaling pathways. This includes the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. These molecular events lead to changes in gene expression and neuronal activity, contributing to raclopride’s effects on behavior and neurophysiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of raclopride can vary over time. Studies have shown that raclopride’s binding to dopamine D2 receptors is reversible and can be displaced by endogenous dopamine or other competitive ligands. The stability and degradation of raclopride are also important factors, as its pharmacokinetic properties influence its duration of action. Long-term studies have indicated that chronic administration of raclopride can lead to adaptive changes in dopamine receptor density and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of raclopride in animal models are dose-dependent. At low doses, raclopride effectively blocks dopamine D2 receptors without causing significant adverse effects. At higher doses, raclopride can induce motor impairments, such as catalepsy, due to excessive inhibition of dopaminergic signaling. These dose-dependent effects are crucial for determining the therapeutic window and potential toxicity of raclopride in preclinical studies .

Metabolic Pathways

Raclopride undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid and sulfate. This metabolic process facilitates the elimination of raclopride from the body via renal excretion. The involvement of cytochrome P450 enzymes in raclopride’s metabolism has been suggested, although specific pathways and enzymes have not been fully elucidated. Understanding these metabolic pathways is essential for optimizing raclopride’s pharmacokinetics and minimizing potential drug interactions .

Transport and Distribution

Raclopride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It readily crosses the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. The distribution of raclopride is influenced by its lipophilicity and binding to plasma proteins. Once in the brain, raclopride’s localization to dopamine-rich regions, such as the striatum, is critical for its pharmacological effects .

Subcellular Localization

The subcellular localization of raclopride is primarily determined by its interaction with dopamine D2 receptors, which are located on the cell membrane. Raclopride’s binding to these receptors can influence their trafficking and internalization, affecting receptor availability and signaling. Additionally, raclopride may undergo post-translational modifications that impact its localization and function within specific cellular compartments. Understanding these subcellular dynamics is important for elucidating raclopride’s precise mechanisms of action .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Racloprid unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutions- und Hydrolysereaktionen. Es ist bekannt, dass es mit biologischen Membranen interagiert und die Lipolyse beeinflusst .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Methyliodid, Kaliumcarbonat, Cäsiumcarbonat und Dimethylsulfoxid . Die Reaktionen erfolgen typischerweise bei erhöhten Temperaturen, um 85 °C .

Wichtige gebildete Produkte

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die radioaktiv markierte Verbindung selbst, die für bildgebende Verfahren verwendet wird. Andere Produkte können Nebenprodukte aus dem Vorläufer und den Reagenzien sein, die bei der Synthese verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Antagonisierung von D2-Dopaminrezeptoren im Gehirn . Dieser Antagonismus hemmt die Wirkung von Dopamin, einem Neurotransmitter, der an verschiedenen neurologischen Prozessen beteiligt ist. Die Selektivität von this compound für D2-Rezeptoren ist durch seine Bindungsaffinität gekennzeichnet, mit Ki-Werten von 1,8 nM für D2-Rezeptoren, 3,5 nM für D3-Rezeptoren, 2400 nM für D4-Rezeptoren und 18000 nM für D1-Rezeptoren . Diese selektive Bindung ermöglicht die präzise Darstellung und Beurteilung der Dopaminrezeptoraktivität im Gehirn .

Vergleich Mit ähnlichen Verbindungen

Racloprid wird oft mit anderen Dopaminrezeptorantagonisten wie Haloperidol und Sulpirid verglichen. Im Gegensatz zu this compound, das hochspezifisch für D2-Rezeptoren ist, hat Haloperidol ein breiteres Wirkungsspektrum und beeinflusst mehrere Dopaminrezeptorsubtypen . Sulpirid hingegen hat eine höhere Affinität für D2- und D3-Rezeptoren, aber eine geringere Selektivität im Vergleich zu this compound . Die einzigartige Selektivität von this compound macht es besonders nützlich für bildgebende Verfahren und die Forschung zu spezifischen Dopamin-bedingten Erkrankungen .

Liste ähnlicher Verbindungen

  • Haloperidol
  • Sulpirid
  • Nemonaprid
  • (+)-PHNO (ein D2/D3-Agonist)

Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurologie, Psychiatrie und bildgebende Verfahren.

Eigenschaften

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045687
Record name Raclopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84225-95-6
Record name Raclopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84225-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raclopride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raclopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raclopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACLOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared from (-)-N-ethyl-2-(3,5-dichloro-2,6-dimethoxybenzamidomethyl)pyrrolidine by dealkylation in the same manner as described in Example 2. Yield 37%. M.p. 48°-49° C. (i-octane). [α]D25 =-64° C. (c=1.26; CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raclopride
Reactant of Route 2
Reactant of Route 2
Raclopride
Reactant of Route 3
Reactant of Route 3
Raclopride
Reactant of Route 4
Raclopride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Raclopride
Reactant of Route 6
Raclopride
Customer
Q & A

Q1: How does Raclopride interact with dopamine receptors?

A1: Raclopride acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].

Q2: What are the downstream effects of Raclopride binding to dopamine D2 receptors?

A2: By blocking dopamine D2 receptors, Raclopride interferes with dopamine signaling pathways. This leads to a range of effects, including:

  • Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].
  • Altered neuronal activity: Raclopride modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of Raclopride, and presence of other drugs.
  • Behavioral changes: In animal models, Raclopride induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].

Q3: What is the molecular formula and weight of Raclopride?

A3: The molecular formula of Raclopride is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.

A3: The provided research papers do not contain information about Raclopride's material compatibility and stability.

A3: The provided research papers do not focus on the catalytic properties of Raclopride.

A3: The provided research papers primarily focus on experimental work with Raclopride. There is no in-depth discussion of computational chemistry or modeling studies.

Q4: How do structural modifications to the Raclopride molecule affect its activity and selectivity?

A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:

  • Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].
  • Stereochemistry: Raclopride exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].

A4: The provided research papers do not contain information about specific formulation strategies for Raclopride.

A4: The provided research papers primarily focus on the pharmacological and behavioral effects of Raclopride and do not delve into detailed SHE regulations.

Q5: What is the pharmacokinetic profile of Raclopride?

A5: Research indicates that Raclopride demonstrates:

  • Good absorption: Raclopride is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].
  • Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].
  • Metabolism: Raclopride is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].
  • Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].

Q6: How do different routes of administration affect Raclopride's pharmacokinetics?

A6: The route of administration affects Raclopride's pharmacokinetic profile:

  • Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].
  • Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].

Q7: How does the dose of Raclopride influence its pharmacodynamic effects?

A7: Raclopride displays dose-dependent effects:

  • Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].
  • High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].

Q8: How is Raclopride used to study dopamine release in animal models?

A8: Raclopride is a valuable tool for studying dopamine release in vivo:

  • Microdialysis: Researchers administer Raclopride and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].
  • Positron Emission Tomography (PET): Radiolabeled Raclopride ([11C]raclopride) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]raclopride binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.

Q9: Can you elaborate on the use of [11C]raclopride in PET studies?

A9: [11C]raclopride PET is a powerful tool for studying dopamine D2 receptor function in living organisms:

  • Occupancy studies: Researchers can use [11C]raclopride PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].
  • Dopamine release: By comparing [11C]raclopride binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].

A9: The provided research papers do not contain information about Raclopride resistance.

Q10: What are the potential side effects of Raclopride?

A16: As a dopamine D2 antagonist, Raclopride can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.